

# Stability-Indicating HPLC Method for the Determination of Telmisartan and Its Impurities

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## Compound of Interest

Compound Name: *Telmisartan Amide*

Cat. No.: *B127455*

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## Application Note and Protocol

This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of telmisartan and its process-related and degradation impurities. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of telmisartan in bulk drug substances and pharmaceutical formulations.

## Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the management of hypertension. To ensure the quality, safety, and efficacy of telmisartan drug products, a validated stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may form during manufacturing, storage, or under stress conditions. This application note describes a robust RP-HPLC method that effectively separates telmisartan from its known impurities and degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

## Experimental Protocols

## Materials and Reagents

- Telmisartan reference standard and impurity standards

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)

## Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column	Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 $\mu$ m) or equivalent C18 column[1]
Mobile Phase A	0.05% Trifluoroacetic acid in water[1]
Mobile Phase B	Acetonitrile[1]
Gradient Elution	A gradient program is utilized for optimal separation (refer to specific instrument settings)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30 °C[2]
Detection Wavelength	230 nm[1][2]

## Preparation of Solutions

### 2.3.1. Buffer and Mobile Phase Preparation

- Mobile Phase A: Add 0.5 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B: Use HPLC grade acetonitrile.

### 2.3.2. Standard Stock Solution Preparation

Accurately weigh and transfer about 25 mg of Telmisartan reference standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume with methanol.

### 2.3.3. Sample Solution Preparation

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of Telmisartan into a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes with intermittent shaking, and then make up the volume with methanol. Centrifuge a portion of the solution at 5000 rpm for 10 minutes and use the supernatant for analysis.

## Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The following conditions can be applied to the drug substance or drug product.

- Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
- Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 8 hours.[2] After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
- Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature for 2 days.[2] Dilute to a final concentration of 100 µg/mL with the mobile phase.
- Thermal Degradation: Expose the solid drug substance to a dry heat of 50°C for 1 month.[2] After exposure, prepare a sample solution at a concentration of 100 µg/mL.
- Photolytic Degradation: Expose the solid drug substance to sunlight (60,000-70,000 lux) for 2 days.[2] After exposure, prepare a sample solution at a concentration of 100 µg/mL.

## Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. A summary of the validation parameters is presented below.

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for Telmisartan should be pure and well-resolved from impurities and degradation products.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.998$ [2]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1 (e.g., 0.01% w/w for impurities)[1][3]
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1 (e.g., 0.03% w/w for impurities)[1][3]
Robustness	The method should remain unaffected by small, deliberate variations in method parameters.

## Results and Data Presentation

### Chromatographic Performance

The method demonstrates good separation of Telmisartan from its known impurities and degradation products. A typical retention time for Telmisartan is approximately 28.82 minutes under certain conditions, though this can vary based on the specific column and gradient profile used.[4]

## Forced Degradation Results

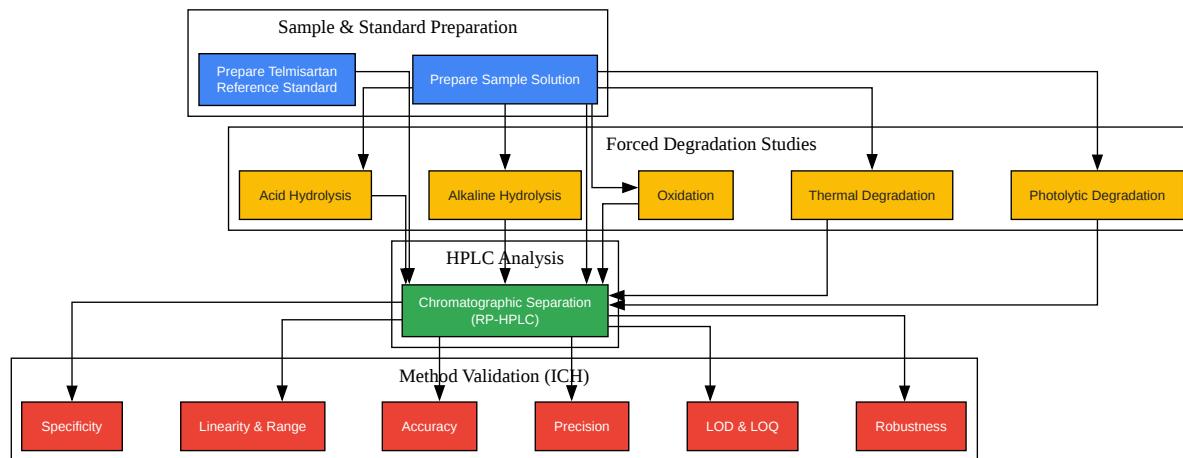
Telmisartan is found to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It is relatively stable under neutral, thermal, and photolytic stress conditions.[2] The percentage of degradation under various stress conditions is summarized in the table below.

Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation (Typical)
Acid Hydrolysis	0.1 N HCl	4 hours	60 °C	6.24% <a href="#">[5]</a> <a href="#">[6]</a>
Alkaline Hydrolysis	0.1 N NaOH	4 hours	60 °C	11.69% <a href="#">[6]</a>
Oxidation	30% H <sub>2</sub> O <sub>2</sub>	4 hours	60 °C	14.51% <a href="#">[6]</a>
Thermal	Dry Heat	48 hours	60 °C	14.9% <a href="#">[6]</a>
Photolytic	Sunlight	48 hours	Ambient	14.77% <a href="#">[6]</a>

## Impurity Profile

The method is capable of separating and quantifying several known process-related and degradation impurities of Telmisartan.[\[1\]](#) The limit of detection (LOD) and limit of quantitation (LOQ) for these impurities are typically in the range of 0.01-0.02% and 0.03-0.05% (w/w), respectively.[\[1\]](#)[\[3\]](#)

## Visualization of Experimental Workflow



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Caption: Workflow for the development and validation of a stability-indicating HPLC method for Telmisartan.

## Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Telmisartan and its impurities. The method is stability-indicating and can be effectively used for the routine quality control analysis of Telmisartan in bulk drug and pharmaceutical dosage forms, as well as for stability studies. The validation data confirms that the method is suitable for its intended purpose and adheres to the requirements of regulatory guidelines.

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